Rubidium-87

Overview

Description

Rubidium-87 is a radioactive isotope of the chemical element rubidium, which has the atomic number 37. It is one of the two naturally occurring isotopes of rubidium, the other being rubidium-85. This compound has a mass number of 87, consisting of 37 protons and 50 neutrons. This isotope is known for its beta decay to strontium-87 with a half-life of approximately 49 billion years .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium-87 is typically obtained as a byproduct of the extraction of rubidium from minerals such as lepidolite and pollucite. The extraction process involves several steps, including:

Crushing and Grinding: The mineral is crushed and ground to a fine powder.

Leaching: The powdered mineral is treated with sulfuric acid to leach out rubidium along with other alkali metals.

Separation: Rubidium is separated from other alkali metals using ion-exchange methods or solvent extraction techniques.

Industrial Production Methods: In industrial settings, this compound is produced through the fractional distillation of rubidium chloride or rubidium carbonate. The process involves:

Conversion to Rubidium Chloride: Rubidium-containing minerals are converted to rubidium chloride.

Fractional Distillation: Rubidium chloride is then subjected to fractional distillation to separate this compound from other isotopes and impurities.

Chemical Reactions Analysis

Types of Reactions: Rubidium-87, like other alkali metals, undergoes various chemical reactions, including:

Oxidation: this compound reacts with oxygen to form rubidium oxide.

Reduction: It can be reduced by stronger reducing agents.

Substitution: this compound can participate in substitution reactions, particularly in organic chemistry.

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen at room temperature to form rubidium oxide.

Reduction: Strong reducing agents such as lithium aluminum hydride can reduce rubidium compounds.

Substitution: this compound can substitute for potassium in various chemical reactions due to its similar chemical properties.

Major Products:

Rubidium Oxide (Rb2O): Formed from the oxidation of this compound.

Rubidium Hydroxide (RbOH): Produced when this compound reacts with water.

Rubidium Salts: Various rubidium salts can be formed through substitution reactions.

Scientific Research Applications

Rubidium-87 has several important applications in scientific research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its high NMR sensitivity, this compound is used as a tracer in studies of potassium ion transport in biological systems.

Quantum Optics: this compound is used in experiments involving quantum optics and atomic clocks due to its well-defined energy levels and transitions.

Geochronology: The rubidium-strontium dating method utilizes this compound to determine the age of rocks and minerals.

Mechanism of Action

Rubidium-87 exerts its effects primarily through its radioactive decay and interaction with other elements. The beta decay of this compound to strontium-87 involves the emission of a beta particle (electron), which can be detected and measured. This decay process is utilized in various scientific applications, including dating geological samples and studying ion transport in biological systems .

Comparison with Similar Compounds

- Potassium-40 (K-40)

- Cesium-137 (Cs-137)

- Strontium-87 (Sr-87)

Rubidium-87’s unique properties and applications make it a valuable isotope in various scientific fields, from quantum optics to geochronology.

Properties

IUPAC Name |

rubidium-87 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Rb/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLNJRXAVVLDKE-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[87Rb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930629 | |

| Record name | (~87~Rb)Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.90918053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13982-13-3 | |

| Record name | Rubidium, isotope of mass 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~87~Rb)Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

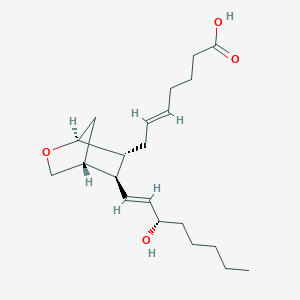

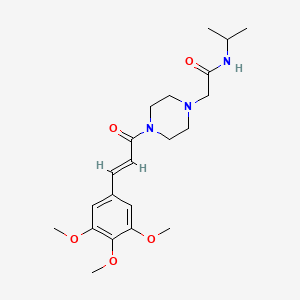

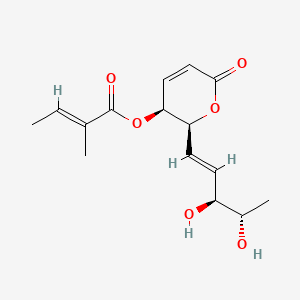

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

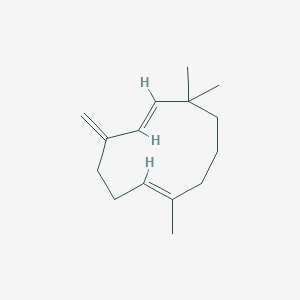

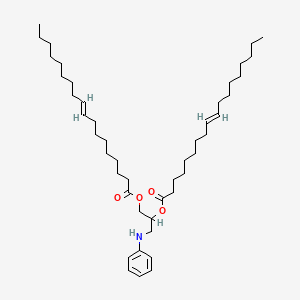

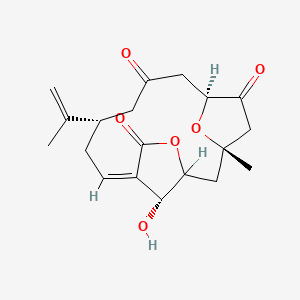

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

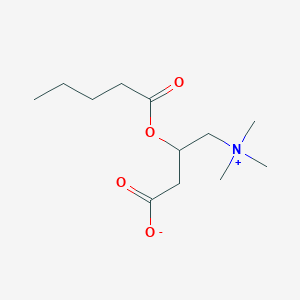

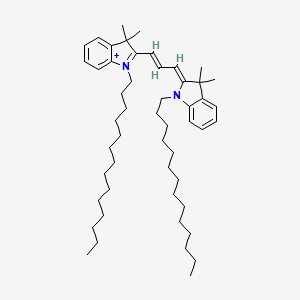

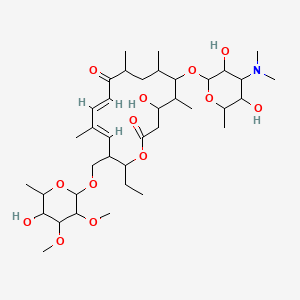

![[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)